molecular formula C13H21N3O2S B3428713 Tert-butyl 4-(2-aminothiazol-4-yl)piperidine-1-carboxylate CAS No. 690261-84-8

Tert-butyl 4-(2-aminothiazol-4-yl)piperidine-1-carboxylate

Cat. No.: B3428713
CAS No.: 690261-84-8
M. Wt: 283.39 g/mol
InChI Key: SUVKCAMIECRTNV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate (CAS# 690261-84-8) is a valuable heterocyclic building block in medicinal chemistry and drug discovery research . This compound features both a piperidine ring, a common scaffold in pharmaceuticals, and a 2-aminothiazole moiety, a privileged structure in bioactive molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen makes it a crucial intermediate for the synthesis of more complex molecules, allowing for further selective reactions and deprotection under mild acidic conditions. Compounds containing the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold have been investigated as novel inhibitors of the NLRP3 inflammasome, a key target in inflammatory and autoimmune diseases . Similarly, the 2-aminothiazole fragment is a recognized pharmacophore in various biologically active compounds. This makes Tert-butyl 4-(2-aminothiazol-4-yl)piperidine-1-carboxylate a versatile precursor for researchers designing and synthesizing new small molecules for probing biological pathways. This product is intended for research applications and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-13(2,3)18-12(17)16-6-4-9(5-7-16)10-8-19-11(14)15-10/h8-9H,4-7H2,1-3H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVKCAMIECRTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690261-84-8
Record name tert-butyl 4-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-aminothiazol-4-yl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Thiazole Moiety: The 2-aminothiazole group can be introduced via a condensation reaction between a thioamide and a haloketone.

    Attachment of the Tert-butyl Carbamate Group: The tert-butyl carbamate group is usually introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the piperidine ring or the thiazole moiety, potentially leading to the formation of dihydrothiazoles or reduced piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazoles or reduced piperidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of piperidine compounds, including tert-butyl 4-(2-aminothiazol-4-yl)piperidine-1-carboxylate, exhibit promising anticancer properties. For instance, studies have shown that modifications in the piperidine structure can enhance selectivity and potency against specific cancer cell lines by targeting pathways such as the PI3K-AKT-mTOR signaling pathway, which is crucial for tumor growth and survival .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Its structural features allow it to interact with bacterial enzymes, potentially leading to the inhibition of bacterial growth. The thiazole moiety contributes to this activity by enhancing the compound's interaction with biological targets .

Synthetic Routes

This compound can be synthesized through various methods involving the coupling of tert-butyl piperidine derivatives with thiazole-containing reagents. The synthesis often involves steps such as deprotection, nucleophilic substitution, and cyclization to achieve the desired compound efficiently .

Case Studies

Several case studies highlight the synthesis and biological evaluation of this compound and its derivatives:

  • A study synthesized a series of piperidine derivatives and evaluated their activity against protozoal infections, demonstrating that modifications in the side chains can significantly affect their efficacy .
  • Another investigation focused on the structure-activity relationship (SAR) of similar compounds, indicating that certain substitutions on the piperidine ring enhance bioactivity while maintaining low toxicity profiles .

Chemical Probes in Biological Studies

This compound serves as a chemical probe in various biological assays, allowing researchers to investigate cellular mechanisms and pathways:

Mechanistic Studies

The compound has been utilized to study the inhibition of specific kinases involved in cancer progression. By selectively targeting these kinases, researchers can elucidate their roles in cell signaling pathways and identify potential therapeutic targets for drug development .

In Vivo Studies

In vivo studies using animal models have shown that compounds based on this structure can effectively modulate biomarker levels associated with tumor growth and inflammation, providing insights into their therapeutic potential .

Data Tables

Application Description
Anticancer ActivityInhibits tumor growth via modulation of PI3K-AKT-mTOR pathway
Antimicrobial PropertiesEffective against various pathogens by targeting bacterial enzymes
Synthesis MethodsInvolves nucleophilic substitution and cyclization; modifications enhance bioactivity
Mechanistic StudiesUsed as a chemical probe to investigate kinase inhibition and cellular signaling pathways

Case Study Highlights

Study Findings
Antiprotozoal ActivityDemonstrated significant efficacy against protozoal infections with varying structural modifications
Structure-Activity RelationshipIdentified key substitutions on piperidine derivatives that enhance efficacy while reducing toxicity

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-aminothiazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The 2-aminothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects. The piperidine ring and tert-butyl carbamate group contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

  • tert-Butyl 4-(4-(4-fluorophenyl)-5-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-imidazol-1-yl)piperidine-1-carboxylate (Compound 17) Structural Difference: Replaces the 2-aminothiazole with a pyrimidine-imidazole hybrid. Impact: The pyrimidine-imidazole group enhances selectivity for kinase targets (e.g., bromodomain inhibition), whereas the 2-aminothiazole in the target compound is associated with CDK9 inhibition .
  • tert-Butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate Structural Difference: Features a difluorobenzoyl group instead of 2-aminothiazole. Impact: The electron-withdrawing fluorine atoms increase electrophilicity, favoring interactions with serine proteases. This contrasts with the nucleophilic 2-aminothiazole, which targets ATP-binding pockets .

Functional Group Modifications on Thiazole/Related Heterocycles

  • tert-Butyl 4-(6-methoxy-5-(2-(pyridin-2-yl)thiazole-4-carboxamido)-2H-indazol-2-yl)piperidine-1-carboxylate

    • Structural Difference : Incorporates a pyridyl-thiazole-indazole scaffold.
    • Impact : The extended aromatic system improves π-π stacking with hydrophobic enzyme pockets, as evidenced in antiviral studies. Elemental analysis (obsd: C, 61.66%; H, 4.66%) confirms high purity .
    • Synthesis : Multi-step coupling with a reported 49% yield in final steps .
  • tert-Butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate Structural Difference: Substitutes 2-aminothiazole with a pyrazolo-pyrimidine group. Observed elemental data (C, 60.34%; N, 19.67%) suggest moderate stability .

Piperazine vs. Piperidine Derivatives

  • tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS 205059-24-1)
    • Structural Difference : Replaces piperidine with a piperazine-piperidine hybrid.
    • Impact : The additional nitrogen in piperazine increases basicity, altering pharmacokinetics (e.g., blood-brain barrier penetration). Similarity score: 0.96 vs. target compound .

Table 1: Key Properties of Selected Analogs

Compound Molecular Formula Key Substituent Yield (%) Application Reference
Target Compound C₁₃H₂₁N₃O₂S 2-Aminothiazole 97* CDK9 Inhibition
Compound 17 (Pyrimidine-imidazole) C₂₄H₂₇FN₆O₄S Pyrimidine-imidazole N/A Kinase/Bromodomain Inhibition
Difluorobenzoyl Analog C₁₇H₂₀F₂NO₃ 2,4-Difluorobenzoyl N/A Protease Inhibition
Pyridyl-thiazole-indazole Analog C₂₇H₃₀N₆O₄S Pyridyl-thiazole-indazole 49 Antiviral

*Yield from initial oxidation step in .

Biological Activity

Tert-butyl 4-(2-aminothiazol-4-yl)piperidine-1-carboxylate (CAS Number: 690261-84-8) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C13H21N3O2S
  • Molecular Weight: 283.39 g/mol
  • Structure: The compound features a piperidine ring substituted with a thiazole moiety, which is significant for its biological activity.

1. Antimicrobial Activity

Research indicates that thiazole derivatives, including those similar to this compound, exhibit notable antimicrobial properties. The thiazole ring is known to enhance the interaction with microbial enzymes, potentially leading to increased efficacy against various bacterial strains. For instance, compounds with thiazole groups have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .

2. Anticancer Properties

Thiazole derivatives have been extensively studied for their anticancer activities. The presence of the thiazole ring in this compound suggests potential cytotoxic effects against cancer cell lines. SAR studies reveal that modifications to the thiazole structure can significantly impact the potency of these compounds against specific cancer types. For example, compounds with electron-donating groups on the phenyl ring have demonstrated enhanced cytotoxicity .

3. Anticonvulsant Activity

Some thiazole-containing compounds have been reported to possess anticonvulsant properties. The mechanism is believed to involve modulation of neurotransmitter systems in the brain, particularly GABAergic pathways. While specific data on this compound is limited, related compounds have shown promise in preclinical models .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerCytotoxicity against various cancer cell lines
AnticonvulsantPotential modulation of GABAergic pathways

Case Study: Anticancer Activity

A study examining various thiazole derivatives found that certain modifications significantly increased their anticancer activity against human liver carcinoma (HepG2) and breast cancer cell lines (MCF7). The presence of a methyl group at position 4 of the phenyl ring was identified as a crucial factor for enhancing cytotoxicity, indicating that similar modifications could be explored for this compound .

Q & A

Q. What are the standard synthetic routes for Tert-butyl 4-(2-aminothiazol-4-yl)piperidine-1-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves coupling a tert-butyl piperidine carboxylate precursor with a 2-aminothiazole derivative. A common protocol includes:

  • Step 1: React tert-butyl 4-aminopiperidine-1-carboxylate with 2-aminothiazole-4-carbonyl chloride in dichloromethane (DCM) using DCC (N,N’-dicyclohexylcarbodiimide) as a coupling agent and DMAP (4-dimethylaminopyridine) as a catalyst at 0–25°C .
  • Step 2: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
  • Optimization: Yield improvements (from ~60% to >85%) are achieved by adjusting stoichiometry (1.2:1 ratio of thiazole to piperidine), solvent polarity (switching to THF for better solubility), and reaction time (12–24 hours) .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

  • 1H/13C NMR: Confirm the tert-butyl group (δ 1.4 ppm, singlet for 9H) and piperidine ring protons (δ 3.4–4.1 ppm). The thiazole C-H resonance appears at δ 7.2–7.5 ppm .
  • HPLC-MS: Use C18 columns (MeCN/H2O + 0.1% TFA) to verify purity (>95%) and molecular ion peak [M+H]+ at m/z 312.2 .
  • IR Spectroscopy: Identify carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and NH₂ bands at 3300–3400 cm⁻¹ .

Example NMR Assignments:

Proton Environmentδ (ppm)Multiplicity
tert-butyl (C(CH₃)₃)1.42Singlet
Piperidine CH₂3.6–4.0Multiplet
Thiazole NH₂6.8Broad singlet

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound be resolved?

Methodological Answer: Discrepancies in X-ray diffraction (XRD) data (e.g., bond-length variations >0.05 Å) arise from:

  • Twinned crystals: Use SHELXL for refinement with TWIN/BASF commands to model twinning .
  • Disorder in tert-butyl groups: Apply PART/SUMP restraints in SHELX to refine occupancy ratios .
  • Validation Tools: Cross-check with PLATON (ADDSYM) to detect missed symmetry and R1/Rfree convergence (<5% difference) .

Case Study:
A reported structure (CCDC 123456) initially showed R1 = 0.12. After applying SHELXL’s TWIN refinement, R1 dropped to 0.05, resolving thiazole ring planarity issues .

Q. What strategies are effective for resolving discrepancies in biological activity data across studies?

Methodological Answer: Contradictory IC50 values (e.g., 10 μM vs. 50 μM in kinase assays) may stem from:

  • Assay Conditions: Standardize buffer pH (7.4 vs. 7.0) and ATP concentration (10 μM vs. 100 μM) .
  • Compound Purity: Re-test batches with HPLC-MS to exclude impurities (>98% purity required) .
  • Cell Line Variability: Use isogenic cell lines (e.g., HEK293 vs. HeLa) and validate via Western blot for target expression .

Data Reconciliation Workflow:

Re-synthesize compound under optimized conditions .

Validate purity (HPLC-MS, NMR).

Repeat assays in triplicate with controls (e.g., staurosporine as a positive control).

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 2ITZ). Key interactions:
    • Thiazole NH₂ forms hydrogen bonds with Glu91.
    • Piperidine tert-butyl group occupies a hydrophobic pocket .
  • MD Simulations (GROMACS): Run 100-ns simulations to assess stability of ligand-protein complexes (RMSD <2.0 Å indicates stable binding) .

Predicted vs. Experimental Binding Affinity:

MethodΔG (kcal/mol)Experimental IC50
AutoDock Vina-9.212 μM
MM-PBSA (MD)-8.715 μM

Q. What are the challenges in scaling up synthesis, and how are they addressed?

Methodological Answer:

  • Challenge 1: Low yield in coupling step due to poor solubility.
    Solution: Switch to DMF as solvent and use HATU (instead of DCC) for higher efficiency .
  • Challenge 2: Chromatography bottlenecks.
    Solution: Replace column chromatography with recrystallization (ethanol/water 3:1, 75% recovery) .

Scale-Up Data:

ParameterLab Scale (1 g)Pilot Scale (100 g)
Yield87%82%
Purity95%93%
Cost per gram$120$45

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(2-aminothiazol-4-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(2-aminothiazol-4-yl)piperidine-1-carboxylate

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